
1,7,13-Trioxa-4,10,16-triazacyclooctadecane
Übersicht
Beschreibung
1,7,13-Trioxa-4,10,16-triazacyclooctadecane, also known as "TODA," is a cyclic compound with a molecular formula of C10H22N4O3. It is a widely studied compound in the field of chemistry due to its unique structure and properties. The compound is synthesized through a variety of methods and has several applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Lithium Isotope Separation
1,7,13-Trioxa-4,10,16-triazacyclooctadecane (N3O3) has been used in the separation of lithium isotopes. A study found that using an ion exchange resin with N3O3 as an anchor group, the lighter isotope, ^6Li, concentrated in the resin phase, while the heavier isotope, ^7Li, was enriched in the fluid phase. This was demonstrated through column chromatography using ammonium chloride solution as an eluent, achieving a separation factor of 1.068 (Kim, Jeong, Jeon, & Lee, 1997).
Lanthanide Ion Binding Characterization
The binding properties of lanthanide ions to macrocyclic ligands, including 1,7,13-Trioxa-4,10,16-triazacyclooctadecane, were characterized using europium(III) luminescence spectroscopy. This research provides insights into the complexation behavior of these ligands, influencing the formation constants of metal chelates based on the ring size and number of coordinating sites (Wang & Horrocks, 1997).
Synthesis and Binding Properties
Studies on the synthesis of derivatives of 1,7,13-Trioxa-4,10,16-triazacyclooctadecane have been conducted, examining their binding properties and the formation of intramolecular macroring-sidearm complexes. A specific focus was placed on how these compounds interact with various sidearms and how they fold to form intramolecular, doubly-hydrogen bonded complexes (Tsesarskaja et al., 1992).
Wirkmechanismus
TOTA’s primary mechanism of action is ion recognition and binding . When used as an anchor group in ion exchange resins, it can separate isotopes based on their mass differences. For example, in lithium isotope separation, the lighter isotope (^6Li) concentrates in the resin phase, while the heavier isotope (^7Li) enriches in the fluid phase .
Eigenschaften
IUPAC Name |
1,7,13-trioxa-4,10,16-triazacyclooctadecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3O3/c1-7-16-9-3-14-5-11-18-12-6-15-4-10-17-8-2-13-1/h13-15H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTXRCNUPDEZLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCNCCOCCNCCOCCN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7,13-Trioxa-4,10,16-triazacyclooctadecane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




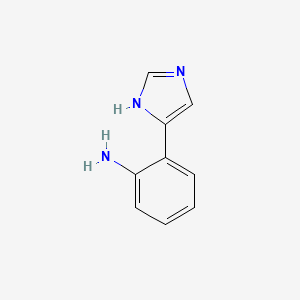

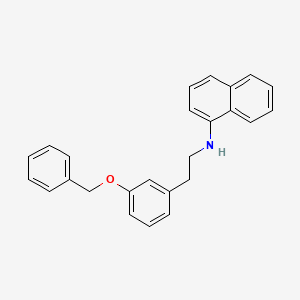
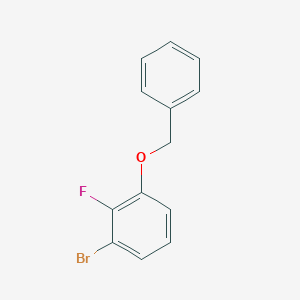

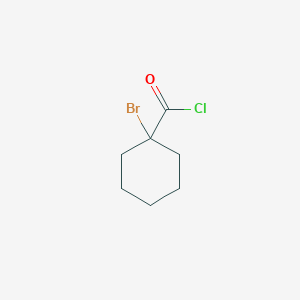

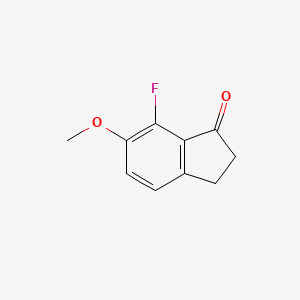
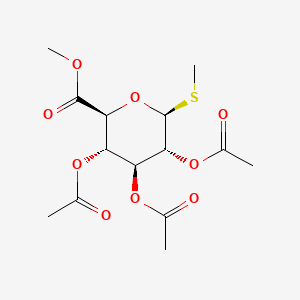
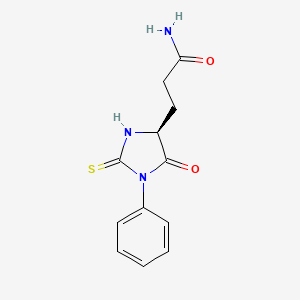

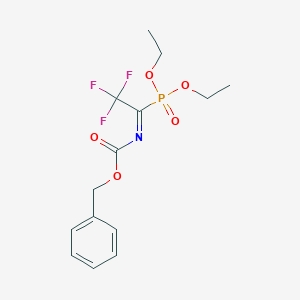
![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/structure/B3257870.png)